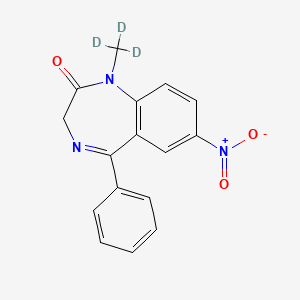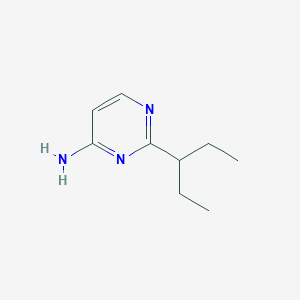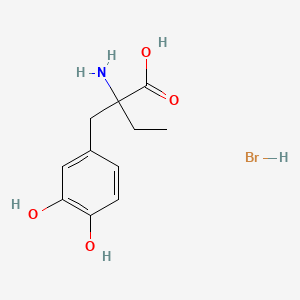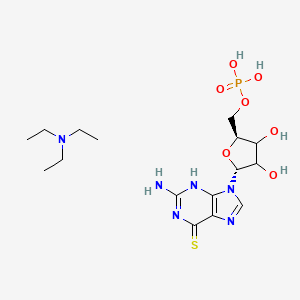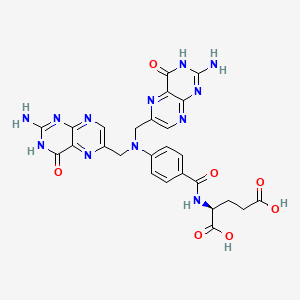![molecular formula C11H14N2O2 B13441594 5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarboxylic Acid](/img/structure/B13441594.png)
5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarboxylic Acid is a compound with a complex structure that includes a pyridine ring and a pyrrolidine ring
Vorbereitungsmethoden
The synthesis of 5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarboxylic Acid typically involves several steps. One common method includes the use of pyridine derivatives and pyrrolidine derivatives as starting materials. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarboxylic Acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: It is used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarboxylic Acid can be compared with other similar compounds, such as:
2-Methyl-5-[(2S)-1-methyl-2-pyrrolidinyl]pyridine: This compound has a similar structure but differs in the position of the carboxylic acid group.
Pyridine and Pyrrole Derivatives: These compounds share the pyridine or pyrrole ring structure but may have different substituents and functional groups.
Eigenschaften
Molekularformel |
C11H14N2O2 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
5-[(2S)-1-methylpyrrolidin-2-yl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2/c1-13-4-2-3-10(13)8-5-9(11(14)15)7-12-6-8/h5-7,10H,2-4H2,1H3,(H,14,15)/t10-/m0/s1 |
InChI-Schlüssel |
CJMOPGYPLISPLF-JTQLQIEISA-N |
Isomerische SMILES |
CN1CCC[C@H]1C2=CC(=CN=C2)C(=O)O |
Kanonische SMILES |
CN1CCCC1C2=CC(=CN=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Dimethyl 2-[(2-Azidoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-Pyridinedicarboxylic Acid Ester](/img/structure/B13441511.png)
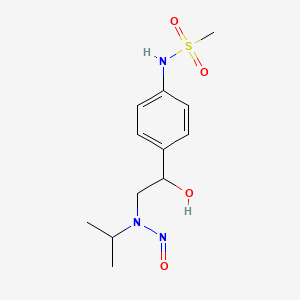
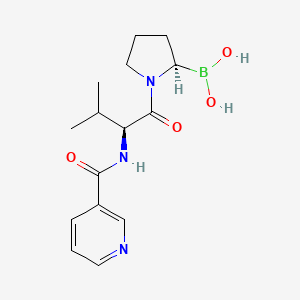
![Imidazo[1,5-A]pyridin-5-ylboronic acid](/img/structure/B13441527.png)
![(5S,7R)-5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13441529.png)
![4-[4-(z)-Hept-1-enyl-phenoxy] butyric acid](/img/structure/B13441531.png)

